1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylic acid is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring with two carboxylic acid groups.
Preparation Methods
The synthesis of 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylic acid typically involves multiple steps:
Formation of the Triazole Ring:
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide.
Attachment of the Phenyl Ring: The phenyl ring with the trifluoromethyl group is then attached to the triazole ring through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid groups to alcohols.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylic acid can be compared with other similar compounds:
1H-1,2,3-Triazole: This compound is a simpler triazole derivative without the trifluoromethyl and carboxylic acid groups.
Methyl-1H-1,2,4-triazole-3-carboxylate: This compound features a triazole ring with a carboxylate group but lacks the trifluoromethyl and phenyl groups.
3,5-Dimethyl-1,2,4-triazole: This compound has a different substitution pattern on the triazole ring and does not contain the trifluoromethyl or phenyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4,5-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O4/c13-12(14,15)7-3-1-2-6(4-7)5-18-9(11(21)22)8(10(19)20)16-17-18/h1-4H,5H2,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIOCTSNKRPMET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=C(N=N2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.